4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone
Overview
Description
“4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” is a chemical compound . It is also known as “3-chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” with a CAS Number of 898761-73-4 . The compound has a molecular formula of C21H22ClNO3 .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” is represented by the molecular formula C21H22ClNO3 . The InChI code for the compound is 1S/C21H22ClNO3/c22-18-5-4-17 (13-19 (18)23)20 (25)16-3-1-2-15 (12-16)14-24-8-6-21 (7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 .Scientific Research Applications
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Microwave-assisted synthesis of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones and their antimicrobial activity
- Application: The compounds synthesized in this study were tested for their antimicrobial activity. The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
- Method: The compounds were synthesized from substituted (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones, 2a – o in good yield using the microwave-assisted Vilsmeier–Haack reaction .
- Results: The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
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Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities
- Application: The synthesized compounds were evaluated for possible antioxidant activities. The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
- Method: The compounds were synthesized by condensation of 3-acetylcoumarin 1 with aryl aldehydes 2 in chloroform in the presence of piperidine .
- Results: The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
-
Microwave-assisted synthesis of substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones and their antimicrobial activity
- Application: The compounds synthesized in this study were tested for their antimicrobial activity. The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
- Method: The compounds were synthesized from substituted (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones, 2a – o in good yield using the microwave-assisted Vilsmeier–Haack reaction .
- Results: The compounds 3e, 3f, and 3g were found to be potent against tested fungal and bacterial strains .
-
Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities
- Application: The synthesized compounds were evaluated for possible antioxidant activities. The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
- Method: The compounds were synthesized by condensation of 3-acetylcoumarin 1 with aryl aldehydes 2 in chloroform in the presence of piperidine .
- Results: The coumarinic chalcone 4a has been found to be the most active (IC 50 = 2.07 μM) in this study .
properties
IUPAC Name |
(4-chlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c22-19-6-4-17(5-7-19)20(24)18-3-1-2-16(14-18)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISADTRNAZOJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643310 | |
Record name | (4-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone | |
CAS RN |
898761-75-6 | |
Record name | (4-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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